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Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a member of the receptor tyrosine
kinase (RTK) family, is a pivotal regulator of angiogenesis, the formation of new blood vessels
from pre-existing ones. Dysregulation of VEGFR-2 signaling is a hallmark of several
pathologies, most notably cancer, where it fuels tumor growth and metastasis. Consequently,
VEGFR-2 has emerged as a critical target for anti-angiogenic therapies. This technical guide
provides a comprehensive overview of Vegfr-2-IN-19, a potent and selective inhibitor of
VEGFR-2, designed for research and drug development applications. This document outlines
its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and key
signaling pathways.

Vegfr-2-IN-19 is a furo[2,3-d]pyrimidine-based derivative, identified as compound 15b in
primary literature, which has demonstrated significant inhibitory activity against VEGFR-2 and
its downstream cellular functions.[1][2] Its efficacy in inhibiting endothelial cell proliferation
underscores its potential as a tool for studying angiogenesis and as a lead compound for the
development of novel anti-cancer therapeutics.[1][2][3][4]

Chemical Properties
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Property Value

Chemical Name Vegfr-2-IN-19 (also known as compound 15b)
Molecular Formula C21H19N302

Molecular Weight 345.39 g/mol

Scaffold Furo[2,3-d]pyrimidine

Mechanism of Action

Vegfr-2-IN-19 functions as a competitive inhibitor at the ATP-binding site of the VEGFR-2
kinase domain. By occupying this site, it prevents the autophosphorylation of the receptor upon
binding of its ligand, VEGF. This blockade of phosphorylation abrogates the downstream
signaling cascades that are crucial for endothelial cell proliferation, migration, and survival,

thereby inhibiting angiogenesis.

Quantitative Data

The following tables summarize the in vitro efficacy of Vegfr-2-IN-19 (Compound 15b) and a
related, highly potent quinoxaline-based VEGFR-2 inhibitor for comparison.

Table 1: In Vitro VEGFR-2 Kinase Inhibition

Compound Scaffold VEGFR-2 IC50 (nM) Reference
Vegfr-2-IN-19 o

Furo[2,3-d]pyrimidine 946 [2]
(Compound 15b)
Compound 17b Quinoxaline 2.7 [5][6]
Sorafenib (Reference) - 90 [2]

Table 2: Anti-proliferative Activity
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Compound

Cell Line

Assay

IC50 (pM) % Inhibition Reference

Vegfr-2-IN-19
(Compound
15b)

HUVEC

Proliferation

99.5% at 10

M [1](2]

Quinoxaline
Compound
15b

MCF-7

MTT

5.8 - (51617

Quinoxaline
Compound
15b

HepG-2

MTT

4.2 - (516171

Sorafenib

(Reference)

MCF-7

MTT

3.51 - [6]

Sorafenib

(Reference)

HepG-2

MTT

2.17 - [6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following

diagrams are provided in the DOT language for Graphviz.
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Caption: VEGFR2 Signaling Pathway and Inhibition by Vegfr-2-IN-19.
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Caption: Experimental Workflow for Evaluating Vegfr-2-IN-19.

Experimental Protocols
In Vitro VEGFR-2 Kinase Assay

This protocol is a representative method for determining the in vitro inhibitory activity of Vegfr-
2-IN-19 against the VEGFR-2 kinase.

Materials:

¢ Recombinant human VEGFR-2 kinase domain
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o ATP
e Poly (Glu, Tyr) 4:1 peptide substrate

» Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 2 mM DTT, 0.01%
Tween-20)

e Test compound (Vegfr-2-IN-19) dissolved in DMSO

o 96-well plates

o Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
o Plate reader capable of measuring luminescence

Procedure:

o Prepare a serial dilution of Vegfr-2-IN-19 in kinase buffer. The final DMSO concentration
should not exceed 1%.

e In a 96-well plate, add the diluted Vegfr-2-IN-19 or vehicle (DMSO) to the appropriate wells.
o Add the VEGFR-2 kinase and the peptide substrate to each well.

« Initiate the kinase reaction by adding ATP. The final concentration of ATP should be at or
near its Km for VEGFR-2.

¢ Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

o Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent
according to the manufacturer's instructions.

o Measure the luminescence using a plate reader.

o Calculate the percent inhibition for each concentration of Vegfr-2-IN-19 and determine the
IC50 value by fitting the data to a dose-response curve.

HUVEC Proliferation Assay
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This cellular assay assesses the ability of Vegfr-2-IN-19 to inhibit the proliferation of human
umbilical vein endothelial cells (HUVECS), a key process in angiogenesis.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECS)
o Endothelial Cell Growth Medium (EGM-2)

o Fetal Bovine Serum (FBS)

e VEGF-A

e Test compound (Vegfr-2-IN-19) dissolved in DMSO
o 96-well cell culture plates

e MTT or WST-1 proliferation assay reagent

e Microplate reader

Procedure:

e Seed HUVECSs into a 96-well plate at a density of approximately 5,000 cells per well and
allow them to adhere overnight.

o Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.
o Prepare serial dilutions of Vegfr-2-IN-19 in the low-serum medium.
o Pre-treat the cells with the diluted Vegfr-2-IN-19 or vehicle (DMSO) for 1-2 hours.

o Stimulate the cells with a final concentration of 20-50 ng/mL VEGF-A. Include a non-
stimulated control.

 Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

e Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's
protocol.
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o Measure the absorbance at the appropriate wavelength using a microplate reader.

» Calculate the percent inhibition of proliferation for each concentration of the test compound
relative to the VEGF-stimulated control and determine the IC50 value.

In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay evaluates the effect of Vegfr-2-IN-19 on the formation of new blood vessels
in a living organism.

Materials:

e Matrigel (growth factor reduced)

e VEGF-A and/or bFGF

e Heparin

e Test compound (Vegfr-2-IN-19) formulated for in vivo administration
e Immunocompromised mice (e.g., nude or SCID)

e Anesthesia

o Hemoglobin assay kit (e.g., Drabkin's reagent) or anti-CD31 antibody for
immunohistochemistry

Procedure:

o Thaw Matrigel on ice and mix with heparin and angiogenic factors (VEGF-A, bFGF). Keep
the mixture on ice to prevent premature polymerization.

o Administer Vegfr-2-IN-19 or the vehicle control to the mice via the desired route (e.g., oral
gavage, intraperitoneal injection) at a predetermined dosing schedule.

» Anesthetize the mice and subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal
flank.
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o Continue the administration of Vegfr-2-IN-19 for the duration of the experiment (e.g., 7-14
days).

» At the end of the experiment, euthanize the mice and carefully excise the Matrigel plugs.
e Quantify the extent of angiogenesis within the plugs. This can be done by:

o Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration
using a Drabkin's reagent-based assay. The amount of hemoglobin is proportional to the
number of red blood cells and, therefore, the extent of vascularization.

o Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an
antibody against the endothelial cell marker CD31 to visualize and quantify the
microvessel density.

o Compare the extent of angiogenesis in the plugs from the Vegfr-2-IN-19-treated group to the
vehicle-treated group.

Conclusion

Vegfr-2-IN-19 is a valuable research tool for investigating the role of VEGFR-2 in angiogenesis
and for the preclinical evaluation of novel anti-angiogenic therapies. Its well-characterized
inhibitory activity against VEGFR-2 and endothelial cell proliferation, combined with the
detailed experimental protocols provided in this guide, will enable researchers to effectively
utilize this compound in their studies. The provided data and methodologies offer a solid
foundation for further exploration of its therapeutic potential in cancer and other angiogenesis-
dependent diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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